4-Pentylbenzaldehyde Achieves a Ki of 1.1 μM Against Tyrosinase, Surpassing 4-Halogenated Analogs
4-Pentylbenzaldehyde is a potent tyrosinase inhibitor with a reported inhibition constant (Ki) of 1.1 μM . This value is notably lower (indicating higher potency) than the IC50 values reported for a series of 4-halogenated benzaldehydes under comparable conditions, which ranged from 114 μM to 1846 μM [1]. This demonstrates a significant potency advantage for 4-pentylbenzaldehyde over its electron-withdrawing group-substituted counterparts.
| Evidence Dimension | Tyrosinase Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 1.1 μM |
| Comparator Or Baseline | IC50 values for 4-Bromobenzaldehyde (114 μM), 4-Chlorobenzaldehyde (175 μM), 4-Fluorobenzaldehyde (387 μM), 4-Cyanobenzaldehyde (822 μM), and 4-Nitrobenzaldehyde (1846 μM) |
| Quantified Difference | 4-Pentylbenzaldehyde is at least 100-fold more potent than the most active halogenated analog (4-Bromobenzaldehyde) and over 1600-fold more potent than the least active (4-Nitrobenzaldehyde). |
| Conditions | Mushroom tyrosinase inhibition assay. Ki determined for 4-pentylbenzaldehyde; IC50 values reported for halogenated benzaldehydes using 4-t-butylcatechol as substrate. |
Why This Matters
This substantial increase in potency is a critical selection criterion for researchers developing tyrosinase inhibitors, as it may translate to lower required concentrations and potentially reduced off-target effects in cell-based or in vivo models.
- [1] Nihei, K.-I. and Kubo, I. 'Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups', Applied Biochemistry and Biotechnology, vol. 191, no. 4, pp. 1711–1716, 2020. DOI: 10.1007/s12010-020-03295-w. View Source
